molecular formula C16H26N2O3S B3975443 N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide CAS No. 294885-57-7

N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B3975443
CAS RN: 294885-57-7
M. Wt: 326.5 g/mol
InChI Key: KJKIMODDWQINBB-UHFFFAOYSA-N
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Description

N-(4-{[(1,5-dimethylhexyl)amino]sulfonyl}phenyl)acetamide, commonly known as DMSO-PAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Protection of Crop Plants from Chilling Injury

Mefluidide has been found to protect chilling-sensitive plants like cucumber and corn from chilling injury. The effectiveness of mefluidide in stress protection is species-specific and is influenced by the concentration used (Tseng & Li, 1984).

2. Weed Control in Agricultural Settings

It has been used in controlling weeds like velvetleaf and common cocklebur in soybeans. The effectiveness of mefluidide, often in combination with other herbicides like acifluorfen, varies based on the stage of weed growth and the timing of application (Glenn et al., 1985).

3. Influence on Plant Growth and Reproduction

Research indicates that mefluidide can impact the growth and reproduction of plants like wheat. The extent of suppression in seed head formation and other growth parameters depends on the application rates and timing (Undersander, 1986).

4. Enhancement of Forage Quality in Sorghum

Application of mefluidide to sorghum at different growth stages has been shown to enhance the forage value by increasing cellulase digestibility while inhibiting normal plant growth (Stair, Hussey, & Cothren, 1991).

5. Applications in Biochemical and Pharmaceutical Research

Mefluidide and its derivatives have been studied for various biochemical applications, including antimicrobial activities, synthesis of novel compounds with potential therapeutic applications, and as ligands in the formation of metal complexes (Salehi et al., 2016).

properties

IUPAC Name

N-[4-(6-methylheptan-2-ylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12(2)6-5-7-13(3)18-22(20,21)16-10-8-15(9-11-16)17-14(4)19/h8-13,18H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIMODDWQINBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198445
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

294885-57-7
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294885-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(1,5-Dimethylhexyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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